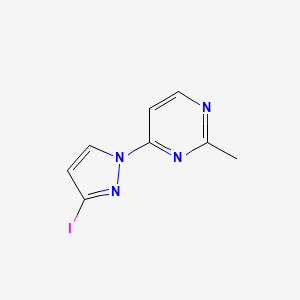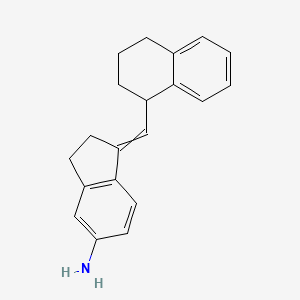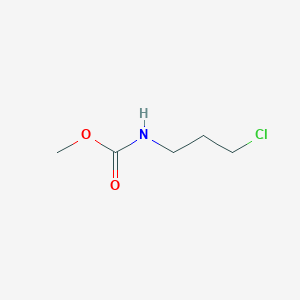
5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone: is a heterocyclic compound that features both pyridinone and isoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable pyridinone derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinone or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone or isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-4-isoxazolyl methanol
- 3,5-Dimethyl-4-isoxazolyl isothiocyanate
- 1H-Benzimidazole, 6-(3,5-dimethyl-4-isoxazolyl)-
Comparison: Compared to these similar compounds, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone stands out due to its unique combination of pyridinone and isoxazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in research and industry.
Propriétés
Numéro CAS |
1198416-26-0 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(7(2)14-12-6)8-3-4-9(13)11-5-8/h3-5H,1-2H3,(H,11,13) |
Clé InChI |
AHSQPYZKKMPGLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)




![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)





